![molecular formula C23H24N4O2 B7709310 4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

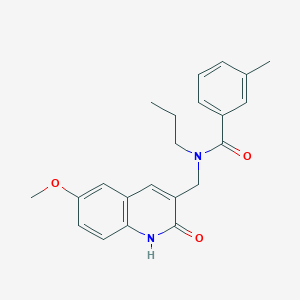

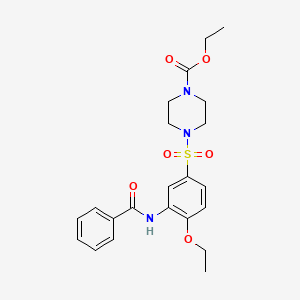

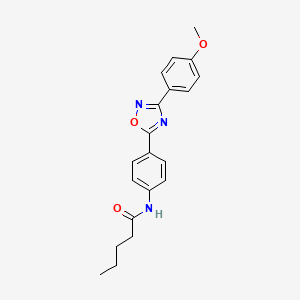

“4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

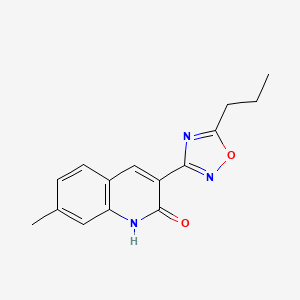

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study describes the synthesis and characterization of potential genotoxic impurities of sildenafil citrate drug substance .

Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is complex, with a pyrazolopyrimidine skeleton at its core . The compound also contains a benzamide group, which is a common feature in many pharmaceutical compounds .

科学的研究の応用

Anti-Tubercular Activity

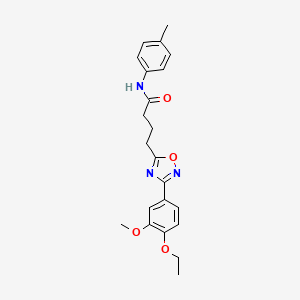

4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide: derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. In a recent study , several compounds from this series demonstrated significant inhibitory effects. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited potent activity, with IC50 values ranging from 1.35 to 2.18 μM. Further evaluation revealed that five of these compounds had even lower IC90 values (3.73 to 4.00 μM), indicating efficacy. Importantly, these compounds were found to be non-toxic to human cells.

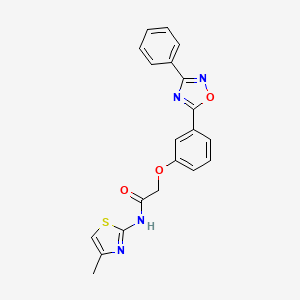

Photophysical Properties

While not directly related to tuberculosis, the photophysical properties of pyrazoloquinoline derivatives have been studied extensively over the past century . Investigating the photoluminescence, absorption spectra, and fluorescence behavior of this compound class can provide insights into their potential applications in imaging, sensors, or optoelectronics.

Synthetic Strategies

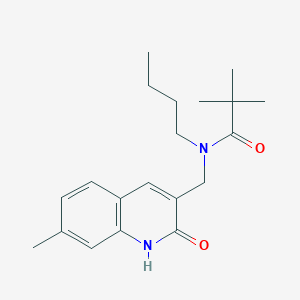

Understanding the synthetic strategies for constructing 1H-pyrazolo[3,4-b]quinolines is crucial. Recent research (2017–2021) has focused on various methods for assembling the pyrazolopyridine system . These approaches include cyclization reactions, condensation reactions, and functional group transformations. By exploring these methods, researchers can optimize the synthesis of novel derivatives for targeted applications.

将来の方向性

作用機序

Target of Action

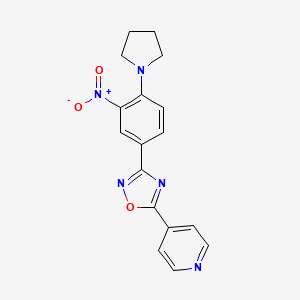

Similar compounds have been known to play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Related compounds have been reported to catalyze the specific hydrolysis of cgmp to 5’-gmp , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound might affect the cyclic nucleotide signaling pathway .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound might regulate the intracellular concentration of cyclic nucleotides, thereby affecting cellular signaling .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.

特性

IUPAC Name |

4-ethoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-4-12-27-22-19(14-17-7-6-15(3)13-20(17)24-22)21(26-27)25-23(28)16-8-10-18(11-9-16)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWRLIQHRMARPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)

![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)

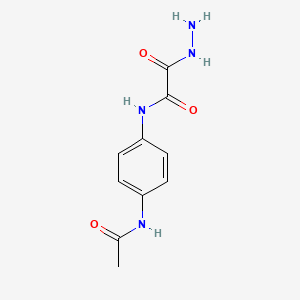

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)